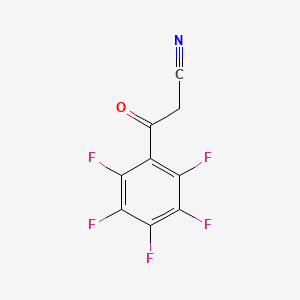
3-Oxo-3-(perfluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(perfluorophenyl)propanenitrile: is a chemical compound with the molecular formula C9H2F5NO and a molecular weight of 235.11 g/mol . It is characterized by the presence of a perfluorophenyl group attached to a propanenitrile backbone, making it a unique compound in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(perfluorophenyl)propanenitrile typically involves the reaction of perfluorobenzene with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-(perfluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The perfluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Michael Addition: It can undergo Michael addition reactions with conjugated enynones to form polyfunctional δ-diketones.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide as bases.
Cyclization Reactions: Catalysts such as trimethylchlorosilane.
Michael Addition: Sodium methoxide in methanol.
Major Products Formed:
Nucleophilic Substitution: Substituted perfluorophenyl derivatives.
Cyclization Reactions: Heterocyclic compounds.
Michael Addition: Polyfunctional δ-diketones.
Scientific Research Applications
Chemistry: 3-Oxo-3-(perfluorophenyl)propanenitrile is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for the preparation of complex organic molecules .
Biology and Medicine: In biological research, it is used to study the effects of perfluorinated compounds on biological systems. Its unique structure allows researchers to investigate its interactions with biological macromolecules and its potential as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 3-Oxo-3-(perfluorophenyl)propanenitrile involves its interaction with nucleophiles and electrophiles. The perfluorophenyl group enhances the compound’s electrophilicity, making it highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, including nucleophilic substitution and Michael addition reactions .
Comparison with Similar Compounds
3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile: Similar in structure but with a trifluoromethyl group instead of a perfluorophenyl group.
3-Oxo-3-(2-thienyl)propanenitrile: Contains a thienyl group instead of a perfluorophenyl group.
Uniqueness: 3-Oxo-3-(perfluorophenyl)propanenitrile is unique due to the presence of the perfluorophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H2F5NO |
|---|---|
Molecular Weight |
235.11 g/mol |
IUPAC Name |
3-oxo-3-(2,3,4,5,6-pentafluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H2F5NO/c10-5-4(3(16)1-2-15)6(11)8(13)9(14)7(5)12/h1H2 |
InChI Key |
LTFOZLMSIJFGKV-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C(=O)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]hydrazine](/img/structure/B12445238.png)
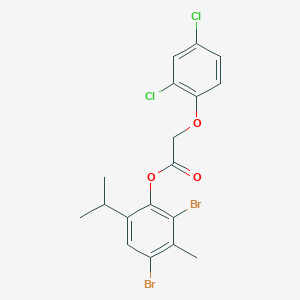
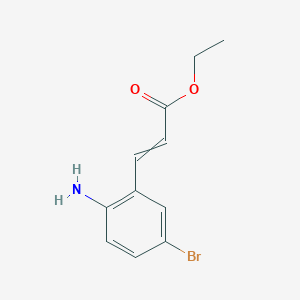
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12445276.png)

![1-[(3-Methylthiophen-2-YL)methyl]hydrazine](/img/structure/B12445284.png)

![1-[(E)-N'-Hydroxycarbamimidoyl]-N-methylformamide](/img/structure/B12445293.png)
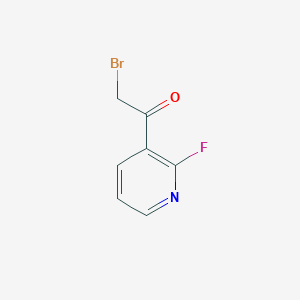
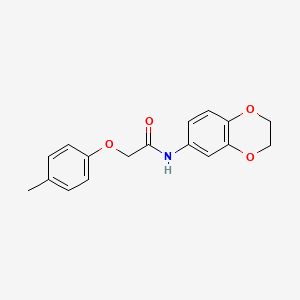
![(2R,3S,4S)-3,4-Bis(benzyloxy)-2-[(benzyloxy)methyl]-3,4-dihydro-2H-pyran](/img/structure/B12445307.png)
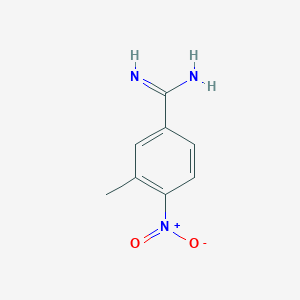
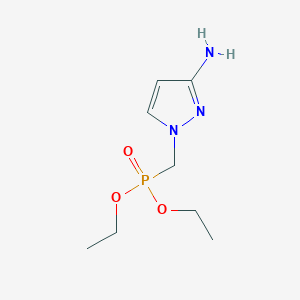
![1-[(N-acetylglycyl)(propyl)amino]-N-(diphenylmethyl)cyclohexanecarboxamide](/img/structure/B12445328.png)
